6-NITRO-2-(1-PIPERAZINYL)-QUINOLINE MALEATE 6-NITRO-2-(1-PIPERAZINYL)-QUINOLINE MALEATE
Brand Name: Vulcanchem
CAS No.: 129047-05-8
VCID: VC0160150
InChI: InChI=1S/C13H14N4O2.C4H4O4/c18-17(19)11-2-3-12-10(9-11)1-4-13(15-12)16-7-5-14-6-8-16;5-3(6)1-2-4(7)8/h1-4,9,14H,5-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-].C(=CC(=O)O)C(=O)O
Molecular Formula: C17H18N4O6
Molecular Weight: 374.3 g/mol

6-NITRO-2-(1-PIPERAZINYL)-QUINOLINE MALEATE

CAS No.: 129047-05-8

Main Products

VCID: VC0160150

Molecular Formula: C17H18N4O6

Molecular Weight: 374.3 g/mol

6-NITRO-2-(1-PIPERAZINYL)-QUINOLINE MALEATE - 129047-05-8

CAS No. 129047-05-8
Product Name 6-NITRO-2-(1-PIPERAZINYL)-QUINOLINE MALEATE
Molecular Formula C17H18N4O6
Molecular Weight 374.3 g/mol
IUPAC Name (Z)-but-2-enedioic acid;6-nitro-2-piperazin-1-ylquinoline
Standard InChI InChI=1S/C13H14N4O2.C4H4O4/c18-17(19)11-2-3-12-10(9-11)1-4-13(15-12)16-7-5-14-6-8-16;5-3(6)1-2-4(7)8/h1-4,9,14H,5-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChIKey LXOHMGALVZOYRF-BTJKTKAUSA-N
Isomeric SMILES C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-].C(=C\C(=O)O)\C(=O)O
SMILES C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-].C(=CC(=O)O)C(=O)O
Canonical SMILES C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-].C(=CC(=O)O)C(=O)O
PubChem Compound 11957672
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator